2-Propanol, 1,3-bis(2-propynyloxy)-
Overview
Description
Preparation Methods
2-Propanol, 1,3-bis(2-propynyloxy)- can be synthesized through the reaction of 2-chloropropyne (CH≡CClCH3) with 2-propyn-1-ol (CH≡CCH2OH). The reaction proceeds as follows :
Reaction of 2-chloropropyne with 2-propyn-1-ol: This step involves the nucleophilic substitution of the chlorine atom in 2-chloropropyne by the hydroxyl group of 2-propyn-1-ol, forming 1,3-bis(2-chloropropynyl)propan-2-ol.
Chemical Reactions Analysis
2-Propanol, 1,3-bis(2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the propynyloxy groups are replaced by other nucleophiles.
Scientific Research Applications
2-Propanol, 1,3-bis(2-propynyloxy)- has several scientific research applications:
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions due to its unique structure and reactivity.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Propanol, 1,3-bis(2-propynyloxy)- involves its interaction with various molecular targets and pathways. The compound’s propynyloxy groups can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. Its reactivity allows it to form stable complexes with metals and other substrates, facilitating catalytic processes and chemical transformations .
Comparison with Similar Compounds
2-Propanol, 1,3-bis(2-propynyloxy)- can be compared with other similar compounds such as:
1,3-Dibenzyloxy-2-propanol: This compound has similar structural features but differs in the substituents attached to the propanol backbone.
1,3-Dipropargyl glycerol ether: This compound shares the propynyloxy groups but has a different core structure.
The uniqueness of 2-Propanol, 1,3-bis(2-propynyloxy)- lies in its specific combination of functional groups, which imparts distinct reactivity and applications in various fields .
Properties
IUPAC Name |
1,3-bis(prop-2-ynoxy)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-3-5-11-7-9(10)8-12-6-4-2/h1-2,9-10H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPDVCWTSQFIPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(COCC#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066019 | |
Record name | 2-Propanol, 1,3-bis(2-propynyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16169-22-5 | |
Record name | 1,3-Bis(2-propyn-1-yloxy)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16169-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanol, 1,3-bis(2-propyn-1-yloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016169225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 1,3-bis(2-propyn-1-yloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanol, 1,3-bis(2-propynyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(2-propynyloxy)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.630 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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